
Psma I&S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostate-specific membrane antigen I&S (Psma I&S) is a compound that targets the prostate-specific membrane antigen, a protein highly expressed in prostate cancer cells. This compound is used in diagnostic imaging and radioguided surgery for prostate cancer, providing a means to detect and treat cancerous tissues with high specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Psma I&S involves the conjugation of a prostate-specific membrane antigen-targeting moiety with a radiolabeling agent. One common method includes the use of a urea-based prostate-specific membrane antigen targeting moiety, which is conjugated to a radiolabel such as technetium-99m. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the targeting moiety .
Industrial Production Methods: Industrial production of Psma I&S involves large-scale synthesis using automated synthesizers. The process includes the preparation of the targeting moiety, followed by radiolabeling under controlled conditions to ensure high purity and yield. Quality control measures such as high-performance liquid chromatography are employed to verify the product’s integrity .
Analyse Des Réactions Chimiques
Types of Reactions: Psma I&S primarily undergoes radiolabeling reactions, where the targeting moiety is conjugated with a radioactive isotope. This compound can also participate in hydrolysis reactions under physiological conditions, leading to the release of the radiolabel .
Common Reagents and Conditions: Common reagents used in the synthesis of Psma I&S include urea-based targeting moieties, radiolabeling agents such as technetium-99m, and buffers to maintain neutral pH. The reactions are typically carried out at room temperature to preserve the biological activity of the targeting moiety .
Major Products Formed: The major product formed from the synthesis of Psma I&S is the radiolabeled compound itself, which is used for diagnostic imaging and radioguided surgery. Hydrolysis of the compound under physiological conditions can lead to the release of the radiolabel, which is then excreted from the body .
Applications De Recherche Scientifique
Psma I&S has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions between prostate-specific membrane antigen and its ligands. In biology, it helps in understanding the expression and function of prostate-specific membrane antigen in cancer cells. In medicine, Psma I&S is used for diagnostic imaging and radioguided surgery in prostate cancer patients, allowing for precise detection and treatment of cancerous tissues. In industry, it is used in the development of new diagnostic and therapeutic agents targeting prostate-specific membrane antigen .
Mécanisme D'action
Psma I&S exerts its effects by binding to the prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. The binding of Psma I&S to prostate-specific membrane antigen allows for the targeted delivery of the radiolabel to cancerous tissues. The radiolabel emits radiation, which can be detected using imaging techniques such as single-photon emission computed tomography or positron emission tomography. This targeted approach enables precise imaging and treatment of prostate cancer .
Comparaison Avec Des Composés Similaires
Psma I&S is unique in its ability to target prostate-specific membrane antigen with high specificity and affinity. Similar compounds include other prostate-specific membrane antigen-targeting agents such as PSMA-617 and PSMA-11, which are also used for diagnostic imaging and radioligand therapy. Compared to these compounds, Psma I&S offers advantages in terms of its radiolabeling efficiency and stability, making it a valuable tool in the clinical management of prostate cancer .
List of Similar Compounds:- PSMA-617
- PSMA-11
- PSMA-7.3
- PSMA-7.4
Propriétés
Formule moléculaire |
C59H82N10O21S |
|---|---|
Poids moléculaire |
1299.4 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C59H82N10O21S/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90)/t39-,40+,41+,42-,43-,44-,45-,46-/m1/s1 |
Clé InChI |
WHHMZTBDVJHXFV-POUOUQAISA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



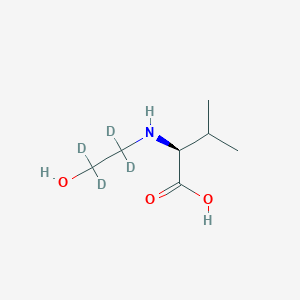
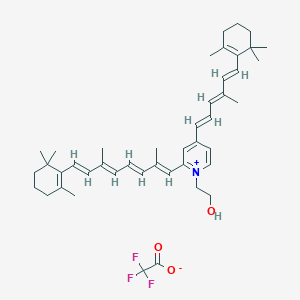
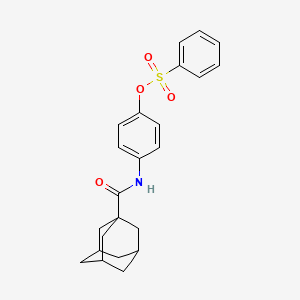
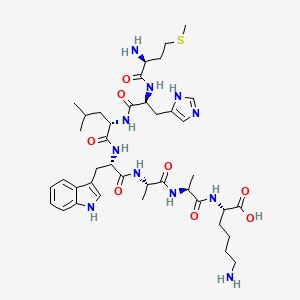
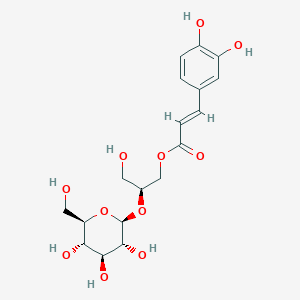
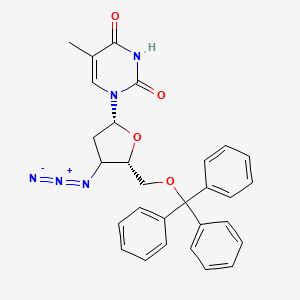
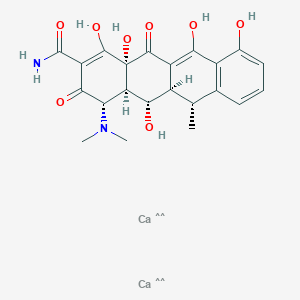
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)




![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)
